3-Amino-3-(3-nitrophenyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-3-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C9H11N3O3/c10-8(5-9(11)13)6-2-1-3-7(4-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13) |
InChI Key |
SBEFNSNEOBFAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 3 Amino 3 3 Nitrophenyl Propanamide
Reactions Involving the Amine Functionality
The primary amine group in 3-Amino-3-(3-nitrophenyl)propanamide is a key center for nucleophilic reactions, enabling a range of chemical modifications.
Nucleophilic Addition Reactions
As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic addition reactions with electrophilic species, most notably the carbonyl group of aldehydes and ketones. masterorganicchemistry.com This reaction is fundamental to the formation of various C-N bonds.
The general mechanism involves the attack of the amine's lone pair on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then undergo further transformations depending on the reaction conditions and the nature of the carbonyl compound.
While specific studies on the nucleophilic addition of this compound are not extensively documented, the principles of amine reactivity suggest its capability to react with various carbonyl compounds. The electron-withdrawing nitro group on the phenyl ring may slightly decrease the nucleophilicity of the amine compared to its non-nitrated counterpart, potentially requiring slightly more forcing conditions for the reaction to proceed efficiently.
Derivatization via Acylation and Alkylation
The primary amine of this compound can be readily derivatized through acylation and alkylation reactions, providing pathways to a diverse range of substituted amides and amines, respectively.
Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form a new amide bond. chemguide.co.uk This reaction is typically rapid and exothermic, often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk The resulting N-acylated products have distinct chemical properties from the parent amine.
| Acylating Agent | Product Structure | General Reaction Conditions |
| Acetyl Chloride | N-(1-Amido-2-(3-nitrophenyl)ethyl)acetamide | Aprotic solvent, base (e.g., triethylamine (B128534) or pyridine) |
| Benzoyl Chloride | N-(1-Amido-2-(3-nitrophenyl)ethyl)benzamide | Aprotic solvent, base (e.g., triethylamine or pyridine) |
| Acetic Anhydride | N-(1-Amido-2-(3-nitrophenyl)ethyl)acetamide | Often requires heating or a catalyst |
Alkylation: Alkylation of the amine with alkyl halides introduces alkyl groups onto the nitrogen atom. masterorganicchemistry.com This reaction proceeds via a nucleophilic substitution mechanism (S_N2). A common challenge in the alkylation of primary amines is over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.
| Alkylating Agent | Product Structure | General Reaction Conditions |
| Methyl Iodide | 3-(Methylamino)-3-(3-nitrophenyl)propanamide | Polar solvent |
| Ethyl Bromide | 3-(Ethylamino)-3-(3-nitrophenyl)propanamide | Heating may be required |
| Benzyl Chloride | 3-(Benzylamino)-3-(3-nitrophenyl)propanamide | Base may be used to scavenge HBr |
Formation of Schiff Bases and Related Imine Derivatives
The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. researchgate.net This condensation reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. The reaction is typically reversible and often catalyzed by acid. researchgate.net
The formation of the imine proceeds through an initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the stable imine product. The general stability of Schiff bases derived from aromatic aldehydes is often greater than those from aliphatic aldehydes. nih.gov
| Carbonyl Compound | Schiff Base Product | Typical Catalyst |
| Benzaldehyde | 3-(Benzylideneamino)-3-(3-nitrophenyl)propanamide | Acetic acid |
| Salicylaldehyde | 3-((2-Hydroxybenzylidene)amino)-3-(3-nitrophenyl)propanamide | None or mild acid |
| Acetone | 3-(Propan-2-ylideneamino)-3-(3-nitrophenyl)propanamide | Acid catalyst |
Transformations of the Amide Linkage
The amide bond in this compound, while generally stable, can undergo transformations under specific conditions, offering further avenues for molecular modification.
Hydrolytic Cleavage Reactions
Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, although these reactions typically require heating. wikipedia.org
Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and heat, the amide undergoes hydrolysis. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to release the amine (as its ammonium salt) and the carboxylic acid. organic-chemistry.org
Basic Hydrolysis: Heating the amide with a strong base (e.g., NaOH or KOH) also results in hydrolysis. The hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amine, and a final proton transfer yields the carboxylate salt and the free amine. organic-chemistry.org
| Condition | Products |
| Acidic (e.g., aq. HCl, heat) | 3-Amino-3-(3-nitrophenyl)propanoic acid and Ammonium chloride |
| Basic (e.g., aq. NaOH, heat) | Sodium 3-amino-3-(3-nitrophenyl)propanoate and Ammonia (B1221849) |
Amide N-Functionalization Strategies
While less common than amine functionalization, the nitrogen of the amide can also be subjected to derivatization, primarily through alkylation and acylation, though these reactions are generally more challenging than the corresponding reactions on amines.
N-Alkylation: The N-alkylation of primary amides typically requires strong bases and alkylating agents. google.com The reaction proceeds by deprotonation of the amide N-H to form an amidate anion, which then acts as a nucleophile towards an alkyl halide. google.com
N-Acylation: The N-acylation of amides to form imides is also possible. This transformation generally requires reactive acylating agents and may be facilitated by catalysts.
Due to the reduced nucleophilicity of the amide nitrogen compared to the primary amine, these functionalization strategies would likely require more forcing conditions for this compound. Selective functionalization of the amide in the presence of the more reactive primary amine would pose a significant synthetic challenge.
Reactivity of the Nitrophenyl Moiety
The nitrophenyl component of the molecule is a hub of chemical activity, primarily due to the strong electron-withdrawing nature of the nitro group. This influences its reduction potential, its effect on the aromatic ring's reactivity, and its susceptibility to certain substitution reactions.
The transformation of the nitro group into an amino group is a fundamental and widely used reaction in organic synthesis. masterorganicchemistry.com This reduction significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.comcsbsju.edu This change is crucial as it transforms a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.comcsbsju.edu
A variety of methods can accomplish this reduction, broadly categorized as catalytic hydrogenation or dissolving metal reductions. masterorganicchemistry.comyoutube.comacs.org The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to specific reaction conditions. youtube.com
Interactive Table: Common Methods for Nitroarene Reduction
| Method Category | Typical Reagents | General Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Often performed at room temperature and atmospheric or slightly elevated pressure. | Can be incompatible with other reducible groups like alkenes or alkynes. youtube.comwikipedia.org |
| Dissolving Metal Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Requires an acidic medium. A basic workup is necessary to deprotonate the resulting ammonium salt to yield the neutral amine. csbsju.eduyoutube.comyoutube.com | A robust method, often used on an industrial scale. acs.orgwikipedia.org |
| Transfer Hydrogenation | Hydrazine/Raney Ni | Can be performed at cooler temperatures (0-10 °C) for selective reduction to hydroxylamines. wikipedia.org | Offers an alternative to using gaseous hydrogen. |
| Sulfide Reduction | Na₂S, H₂S/base | Can be used for selective reduction of one nitro group in a dinitro compound. wikipedia.org | Milder conditions compared to some metal-acid systems. |
The reduction process is believed to proceed in a stepwise manner, with the nitroarene first being reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the aniline (B41778) product. acs.org
The nitro group profoundly influences the reactivity of the benzene (B151609) ring to which it is attached. It acts as a strong deactivating group towards electrophilic aromatic substitution (EAS), making the ring less nucleophilic and therefore less reactive towards incoming electrophiles. libretexts.orgminia.edu.eg This deactivation stems from two primary electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond. libretexts.orgvaia.com
Resonance Effect (-R): The nitro group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi electrons of the ring onto the oxygen atoms of the nitro group. libretexts.orgquora.com
This withdrawal of electron density is most pronounced at the ortho and para positions, which develop a partial positive charge. quora.comvedantu.com As a result, the meta position becomes the most electron-rich site, directing incoming electrophiles to substitute at this position. quora.comvedantu.com Therefore, the nitro group is classified as a strong deactivating, meta-directing group. csbsju.eduvaia.com
While the nitro group deactivates the ring towards electrophiles, it simultaneously activates it for Nucleophilic Aromatic Substitution (SNAr). d-nb.infonih.gov The strong electron-withdrawing effect of the nitro group makes the carbon atoms at the ortho and para positions electron-deficient and thus susceptible to attack by strong nucleophiles. d-nb.info
The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.govthieme-connect.com For a classic SNAr reaction to occur on this compound, a suitable leaving group (like a halogen) would need to be present on the ring, typically at a position ortho or para to the nitro group. acs.org
However, research has shown that nucleophilic addition can also occur at positions occupied by hydrogen atoms, forming what are known as σH adducts. d-nb.inforesearchgate.net These reactions, sometimes termed Nucleophilic Substitution of Hydrogen (SNArH), are often faster and reversible compared to the substitution of a halogen. thieme-connect.comacs.org The conversion of these σH adducts into a final product typically requires an oxidation step to remove the hydride. thieme-connect.com
Mechanistic Investigations of Key Transformations
To fully understand and optimize the reactions of this compound, detailed mechanistic studies involving computational and experimental techniques are essential.
Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of reactions involving nitroaromatic compounds. srce.hrsrce.hrmanchester.ac.uk These studies provide deep insights into:
Reaction Mechanisms: DFT calculations can map out the entire reaction pathway for processes like nitro group reduction, identifying intermediates such as nitroso and hydroxylamine species. srce.hrresearchgate.net
Transition States: The geometry and energy of transition states can be calculated, allowing for the determination of activation energies, which are crucial for understanding reaction rates. acs.org
Electronic Properties: These methods can quantify the electronic effects of substituents, confirming the electron-withdrawing nature of the nitro group and its influence on the aromatic ring. nih.gov
For instance, computational studies on the reduction of nitro- and nitrosobenzenes have been used to compare different DFT functionals to find the most accurate level of theory for predicting reaction energies and reduction potentials. srce.hrresearchgate.net While good correlations with experimental data have been found, results can be sensitive to the chosen functional and the model used for solvation effects. srce.hrresearchgate.net
Experimental studies are critical for determining the real-world rates and energy changes of chemical reactions. For the transformations of nitroaromatic compounds, these studies provide invaluable data.
Kinetics: Kinetic studies measure how the rate of a reaction is affected by factors like concentration, temperature, and the choice of catalyst. orientjchem.org For the catalytic hydrogenation of nitroarenes, kinetic analysis can reveal the rate-determining step and show how the reaction rate is influenced by different substituents on the aromatic ring. orientjchem.orgnih.gov For example, it has been shown that electron-withdrawing groups can increase the rate of reduction, while electron-donating groups decrease it. orientjchem.org The Marcus theory of outer-sphere electron transfer has been used to create models that correlate the logarithm of the reaction rate constant with the one-electron reduction potential of the nitroaromatic compound. nih.govacs.org
Thermodynamics: Thermodynamic studies determine the feasibility and energy balance of a reaction. The one-electron reduction potential (E¹) is a key thermodynamic parameter that measures the "reducibility" of a nitroaromatic compound. researchgate.net This value is strongly influenced by the substituents on the ring; the electron-withdrawing nitro group stabilizes the resulting radical anion, making the reduction more favorable. researchgate.net Compiling kinetic and thermodynamic data allows for the development of quantitative structure-activity relationships (QSARs) that can predict the environmental fate and reaction rates of new nitroaromatic compounds. acs.org
Interactive Table: Factors Influencing Nitroarene Reduction Kinetics & Thermodynamics
| Parameter | Description | Influencing Factors | Relevance |
|---|---|---|---|
| Rate Constant (k) | A measure of the speed of the reaction. | Temperature, Catalyst (nature, surface area), Solvent, Substituents on the ring. | Determines how quickly the starting material is converted to product. orientjchem.orgnih.gov |
| One-Electron Reduction Potential (E¹) | A thermodynamic measure of the ease of reducing the compound. | Substituents on the ring (electron-withdrawing groups make it less negative/more favorable), pH. | A key parameter in predictive models (LFERs, QSARs) for reaction rates and environmental degradation. acs.orgresearchgate.net |
| Gibbs Free Energy (ΔG°) | The overall energy change of the reaction, indicating spontaneity. | Calculated from the reduction potentials of the nitroaromatic compound and the reducing agent. | Determines the thermodynamic driving force for the reaction. acs.orgresearchgate.net |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Catalyst, Reaction mechanism pathway. | A lower activation energy leads to a faster reaction rate. Can be estimated via computational studies. acs.org |
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis for Proton Environments
The ¹H NMR spectrum of 3-Amino-3-(3-nitrophenyl)propanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be the most complex, with the protons on the 3-nitrophenyl ring displaying characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino-substituted alkyl chain.
The proton on the benzylic carbon (the chiral center) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and potentially the amine protons. The two diastereotopic methylene protons of the propanamide backbone would likely present as a complex multiplet, often an AB quartet further split by the vicinal methine proton. The primary amide (CONH₂) and primary amine (NH₂) protons are anticipated to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic H (C2', C4', C5', C6') | 7.5 - 8.5 | m | Complex multiplet pattern due to meta and ortho coupling. The proton ortho to the nitro group (C2'-H) would be the most downfield. |
| Methine H (C3) | 4.0 - 4.5 | m | Coupled to the two diastereotopic C2 protons. |
| Methylene H (C2) | 2.5 - 3.0 | m | Complex multiplet, potentially an AB quartet, due to diastereotopicity and coupling to the C3 proton. |
| Amine NH₂ | 1.5 - 2.5 | br s | Chemical shift is variable; may exchange with D₂O. |
| Amide CONH₂ | 7.0 - 8.0 | br s | Two distinct signals may be observed due to restricted rotation around the C-N bond. |
¹³C NMR Analysis for Carbon Backbones and Functional Groups
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment. The carbonyl carbon of the amide group is expected to resonate at the most downfield position (around 170-175 ppm). The aromatic carbons will appear in the typical aromatic region (120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. The aliphatic carbons, including the methine and methylene groups, will resonate at higher field positions.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O (C1) | 170 - 175 |
| Aromatic C-NO₂ (C3') | 148 - 150 |
| Aromatic C-ipso (C1') | 140 - 145 |
| Aromatic CHs (C2', C4', C5', C6') | 120 - 135 |
| Methine C (C3) | 50 - 55 |
| Methylene C (C2) | 40 - 45 |
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methine proton at C3 and the methylene protons at C2. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish the direct one-bond correlations between protons and the carbons they are attached to. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) would provide crucial information about longer-range (2-3 bond) C-H correlations, helping to piece together the entire molecular puzzle, for example, by correlating the C3 methine proton to the aromatic carbons and the carbonyl carbon.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of the key amide, amine, and nitro functionalities.
The IR spectrum is expected to show strong absorption bands for the N-H stretching of the primary amine and amide groups, typically in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the primary amide would give rise to a very strong and sharp peak around 1650-1690 cm⁻¹ (Amide I band). The N-H bending of the amide (Amide II band) would appear around 1620-1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to produce two strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
Raman spectroscopy would complement the IR data. While the C=O stretch is also Raman active, the symmetric stretching of the nitro group often gives a particularly strong Raman signal. Aromatic ring vibrations would also be evident in both spectra.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amine/Amide | N-H Stretch | 3400 - 3200 (broad) | Weak |
| Amide | C=O Stretch (Amide I) | 1650 - 1690 (strong) | Moderate |
| Amide | N-H Bend (Amide II) | 1620 - 1650 (moderate) | Weak |
| Nitro | Asymmetric NO₂ Stretch | 1530 - 1550 (strong) | Moderate |
| Nitro | Symmetric NO₂ Stretch | 1340 - 1360 (strong) | Strong |
| Aromatic | C-H Stretch | ~3100 - 3000 | Moderate |
| Aromatic | C=C Stretch | ~1600, 1475 | Moderate to Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₉H₁₁N₃O₃), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated monoisotopic mass is approximately 209.0795 g/mol .
Electron ionization (EI) or electrospray ionization (ESI) would be suitable methods to generate the molecular ion. The subsequent fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways could include the loss of the amide group (-NH₂), the entire carboxamide group (-CONH₂), and the nitro group (-NO₂). The cleavage of the C2-C3 bond would also be a likely fragmentation pathway, leading to characteristic daughter ions.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Identity |
| [M]+• or [M+H]+ | ~209 or 210 | Molecular Ion |
| [M-NH₂]+ | ~193 | Loss of amide NH₂ |
| [M-CONH₂]+ | ~165 | Loss of carboxamide group |
| [M-NO₂]+ | ~163 | Loss of nitro group |
| [C₇H₇NO₂]+ | ~151 | Cleavage of C2-C3 bond |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of information, including:
Unambiguous confirmation of the molecular structure and stereochemistry.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the molecule in the solid state.
Detailed insights into the intermolecular interactions, such as hydrogen bonding involving the amine and amide N-H groups and the amide carbonyl and nitro oxygen atoms.
These interactions govern the crystal packing and influence the physical properties of the solid material. However, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging and is a prerequisite for this analysis. As of the current literature search, no publically available crystal structure data for this compound has been found. Therefore, a detailed discussion of its solid-state structure remains speculative pending experimental determination.
Determination of Molecular Conformation and Dihedral Angles
A single-crystal X-ray diffraction analysis would be the definitive method for determining the precise molecular conformation of this compound. This technique would allow for the accurate measurement of bond lengths, bond angles, and, crucially, the dihedral (or torsion) angles that define the molecule's three-dimensional shape.
The key rotatable bonds in this compound would be of primary interest. These include the bond between the chiral carbon and the 3-nitrophenyl group, as well as the bonds within the propanamide backbone. The dihedral angles associated with these bonds dictate the spatial orientation of the phenyl ring relative to the amide group and the amino group.
For instance, the conformation would be described by dihedral angles such as:
O=C-C-C(N)H : Defining the orientation of the amide plane relative to the chiral center.
C-C-C(N)-C(aromatic) : Defining the relative position of the amino group and the aromatic ring.
H(N)-C-C(aromatic)-C(aromatic) : Illustrating the orientation of the phenyl ring.
Without experimental data from X-ray crystallography, specific values for these dihedral angles cannot be provided. Theoretical calculations could offer predictions, but experimental validation is required for definitive conformational assignment.
Analysis of Hydrogen Bonding Networks and Crystal Packing
The crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonds. The molecule contains several hydrogen bond donors (the amino group -NH2 and the amide -NH2) and acceptors (the carbonyl oxygen of the amide and the oxygen atoms of the nitro group).
A crystallographic study would reveal a detailed network of these interactions, which dictates how the molecules pack together in the solid state. The analysis would identify:
Classical Hydrogen Bonds : Such as N-H···O bonds, which are expected to be the dominant interactions. For example, the amino and amide groups could form hydrogen bonds with the carbonyl oxygen or the nitro group of neighboring molecules.
Intra- and Intermolecular Interactions : Determining whether hydrogen bonds are formed within a single molecule (intramolecular) to stabilize its conformation or between different molecules (intermolecular) to build the crystal lattice.
Graph-Set Analysis : A systematic description of the hydrogen-bonding patterns, identifying motifs like chains, rings, or more complex three-dimensional networks.
A hypothetical data table for such interactions, derived from a crystallographic report, would look like this:
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation of Acceptor |
| N1-H1A···O1 | 0.89 | 2.05 | 2.93 | 170 | x, y, z+1 |
| N1-H1B···O2N | 0.89 | 2.21 | 3.08 | 165 | -x, y+1/2, -z+1/2 |
| N2-H2A···O1 | 0.86 | 2.10 | 2.95 | 172 | x-1, y, z |
Note: This table is illustrative and not based on experimental data for the specific compound.
The packing of the molecules in the crystal lattice would also be analyzed, considering van der Waals forces and potential π-π stacking interactions between the 3-nitrophenyl rings.
Insights into Chirality and Stereochemical Assignments
This compound is a chiral molecule, with a stereocenter at the carbon atom bonded to the amino group and the 3-nitrophenyl group. This means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.
X-ray crystallography is a powerful tool for the unambiguous determination of the absolute configuration of a chiral molecule, especially when using anomalous dispersion effects (the Flack parameter).
A crystallographic analysis of a single enantiomer or a racemate would provide the following insights:
Absolute Configuration : If a pure enantiomer is crystallized, the analysis can determine whether it is the (R) or (S) form.
Racemic Structure : If the compound is synthesized as a racemate, crystallography can distinguish between a racemic compound (where both enantiomers are present in an ordered arrangement within the same unit cell) or a conglomerate (a physical mixture of separate crystals of the (R)- and (S)-enantiomers).
Supramolecular Chirality : The arrangement of molecules in the crystal can lead to chiral packing motifs, even from a racemic mixture.
Without an experimental crystal structure, the stereochemical details of any synthesized sample of this compound remain unconfirmed.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the theoretical investigation of molecular systems. These methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size. For 3-Amino-3-(3-nitrophenyl)propanamide, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of theory.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule to locate its equilibrium structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C(aryl)-N(nitro) | 1.48 | |
| N(nitro)-O | 1.23 | |
| C(aryl)-C(chiral) | 1.52 | |
| C(chiral)-N(amino) | 1.46 | |
| C(chiral)-C(carbonyl) | 1.53 | |
| C(carbonyl)=O | 1.24 | |
| C(carbonyl)-N(amide) | 1.34 | |
| Bond Angles (°) ** | ||
| O-N-O (nitro) | 124.5 | |
| C(aryl)-C(chiral)-N(amino) | 110.2 | |
| C(aryl)-C(chiral)-C(carbonyl) | 112.5 | |
| C(chiral)-C(carbonyl)-N(amide) | 116.8 | |
| Dihedral Angles (°) ** | ||
| C-C-N-O (nitro group twist) | 15.2 | |
| N(amino)-C(chiral)-C(carbonyl)-N(amide) | -45.8 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.
Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data.
Infrared (IR) and Raman Spectroscopy: Vibrational frequency calculations can predict the IR and Raman spectra. These spectra are characterized by absorption bands corresponding to specific molecular vibrations, such as the stretching and bending of bonds. For this compound, characteristic frequencies would be expected for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated to predict the ¹H and ¹³C NMR spectra. The chemical shift of a nucleus is sensitive to its local electronic environment, making it a powerful tool for structure elucidation. The aromatic protons would appear in the downfield region, influenced by the electron-withdrawing nitro group, while the aliphatic protons of the propanamide backbone would be found further upfield.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Value |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch (Amine) | 3450, 3360 | |
| N-H Stretch (Amide) | 3320 | |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 2980-2920 | |
| C=O Stretch (Amide I) | 1685 | |
| N-O Stretch (Nitro, asymm.) | 1530 | |
| N-O Stretch (Nitro, symm.) | 1350 | |
| ¹H NMR Chemical Shifts (ppm) | ||
| Aromatic Protons | 8.2 - 7.6 | |
| Amide N-H | 7.5 | |
| Chiral C-H | 4.5 | |
| Amine N-H₂ | 3.5 | |
| CH₂ Protons | 2.8 - 2.6 | |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Carbonyl Carbon | 175.0 | |
| Aromatic C-NO₂ | 148.5 | |
| Aromatic Carbons | 135.0 - 122.0 | |
| Chiral Carbon | 55.0 | |
| CH₂ Carbon | 42.0 |
Note: These predicted values are for illustrative purposes and can vary based on the computational method and solvent model used.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the amino group and the phenyl ring, reflecting the regions of highest electron density. Conversely, the LUMO is anticipated to be centered on the nitro group and the aromatic ring, which are the primary electron-accepting sites. The energy gap would provide insights into the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack.
Table 3: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap (ΔE) | 4.70 |
Note: These values are representative and depend on the level of theory and basis set employed.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and anti-bonding orbitals that align with classical Lewis structures. nist.gov This analysis provides a quantitative description of bonding interactions and charge delocalization within the molecule. nist.gov
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step to map out the potential energy surface (PES).
For this molecule, the crucial rotations would be around the C(aryl)-C(chiral), C(chiral)-C(carbonyl), and C(chiral)-N(amino) bonds. The results of a conformational search would likely reveal several low-energy conformers, with the global minimum being the most populated at equilibrium. The relative energies of these conformers are critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, gas-phase models at 0 K, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature and in a specific environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.
An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules through hydrogen bonding. The amino and amide groups would act as hydrogen bond donors and acceptors, while the nitro group would primarily be an acceptor. The simulation would also show the dynamic transitions between different conformations, providing a more realistic representation of the molecule's behavior in a biological or chemical system.
Exploration of 3 Amino 3 3 Nitrophenyl Propanamide As a Chemical Building Block
Role in the Construction of Complex Organic Molecules
The strategic placement of functional groups in 3-Amino-3-(3-nitrophenyl)propanamide makes it a useful starting material for building intricate organic structures.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. acs.org The structure of this compound, containing a β-amino amide moiety, provides a suitable framework for the synthesis of various heterocyclic systems. For instance, β-amino amides are known precursors to six-membered heterocycles like dihydropyrimidines and piperidinones.
One potential application is in Biginelli-type reactions, which are multicomponent reactions used to synthesize 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. nih.govnih.gov In a hypothetical scenario, this compound could react with a β-dicarbonyl compound and an aldehyde to form a dihydropyrimidine (B8664642) derivative. The reaction would involve the condensation of the primary amine with the aldehyde, followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization with the amide nitrogen.
Furthermore, intramolecular cyclization of β-amino amides can lead to the formation of piperidinone rings. nih.govresearchgate.net Depending on the reaction conditions and the use of appropriate reagents to activate the amide or a substituent on the nitrogen, it is conceivable that this compound could be converted into a substituted piperidin-2-one.
The functional groups present in this compound allow for its incorporation as a key intermediate in the synthesis of larger, more complex molecules, including those with potential biological activity. Substituted amino propanamides, for instance, have been identified as a class of renin inhibitors for the treatment of hypertension. nih.govnih.gov The general structure of these inhibitors often features a central propanamide backbone with various substituents. While a direct synthesis of a marketed drug from this compound is not explicitly documented in the provided results, its structural similarity to key intermediates in the synthesis of renin inhibitors like Aliskiren suggests its potential in this area. google.comproteopedia.org
Additionally, derivatives of 3-amino-3-phenylpropanamide (B15257655) have been investigated as mimics of the cyclic octapeptide octreotide, showing high affinity for the µ-opioid receptor. nih.gov This indicates that the core structure of this compound can serve as a scaffold for the development of peptidomimetics. The synthesis of neurokinin (NK) receptor antagonists, another important class of therapeutic agents, has also involved piperidine-based structures that can be conceptually derived from β-amino amides. researchgate.netnih.govwikipedia.org
Synthesis of Structurally Related Analogues and Derivatives
The versatility of this compound as a chemical building block is further demonstrated by the ability to modify its structure at various positions to generate a library of analogues and derivatives.
The nitrophenyl ring of this compound is a prime site for chemical modification. A key transformation is the reduction of the nitro group to an amine, which opens up a wide range of further derivatization possibilities. This reduction can be achieved using various standard reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. For example, the reduction of a related 3-(3'-nitrophenyl)-6-nitrocoumarin to its corresponding amino derivative has been reported to proceed efficiently under these conditions. nih.gov The resulting 3-Amino-3-(3-aminophenyl)propanamide would be a valuable intermediate for introducing new functionalities through reactions of the newly formed anilino-amine.
Beyond reduction, the aromatic ring can be further functionalized. While direct electrophilic aromatic substitution on the nitrophenyl ring of the title compound might be challenging due to the deactivating nature of the nitro group, modifications can be envisioned starting from different precursors. For instance, analogues with various substituents on the phenyl ring, such as methyl or chloro groups, are commercially available or can be synthesized, providing access to a range of structurally diverse compounds. nih.govbldpharm.com
Table 1: Examples of Commercially Available Analogues with Modified Phenyl Rings
| Compound Name | CAS Number | Modification |
| 3-Amino-3-(3-methylphenyl)propanamide | 771527-85-6 | Methyl group on the phenyl ring |
| 3-Amino-3-(2,6-dichloro-3-nitrophenyl)propanamide | Not available | Dichloro and nitro substitution nih.gov |
| 3-Amino-3-(2,5-dimethylthiophen-3-yl)propanamide | 1249159-67-8 | Dimethylthiophen-3-yl ring instead of nitrophenyl bldpharm.com |
| 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide | 771522-36-2 | Nitrophenyl-substituted furan (B31954) ring bldpharm.com |
This table is for illustrative purposes and includes related structures to demonstrate potential modifications.
The amide functionality of this compound offers another handle for structural diversification. The primary amide can be N-alkylated or N-acylated to introduce a variety of substituents. N-alkylation of amides can be achieved using alkyl halides in the presence of a base. monash.edu For instance, the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has been reported, demonstrating the feasibility of this modification on a similar propanamide scaffold. mdpi.com
N-acylation of the primary amine is another common transformation, leading to the formation of N-acyl derivatives. This can be accomplished using acyl chlorides or anhydrides. Such modifications can significantly alter the properties of the molecule and are a common strategy in drug discovery.
The carbonyl group of the amide can also be a site for chemical transformation, although it is generally less reactive than the amine. Reduction of the amide carbonyl to a methylene (B1212753) group would yield a 1,3-diamine derivative, a valuable building block in its own right.
Table 2: Potential Modifications at the Amide Moiety
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amide |
| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | Imide |
| Carbonyl Reduction | Strong reducing agents (e.g., LiAlH4) | Amine |
The carbon atom bearing the amino and nitrophenyl groups is a chiral center, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of β-amino amides is an active area of research, with various methods developed to control the stereochemistry at this position. acs.orgmdpi.comnih.govwustl.eduresearchgate.net
Asymmetric synthesis methodologies, such as catalytic enantioselective reactions, can be employed to produce enantiomerically enriched forms of this compound and its derivatives. For example, the use of chiral catalysts in Mannich-type reactions or the kinetic resolution of racemic mixtures can provide access to specific stereoisomers. mdpi.comwustl.edu The ability to synthesize specific diastereomers is crucial in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. The development of diastereoselective syntheses of β-branched α-amino acids highlights the importance and feasibility of controlling stereochemistry in similar structures. nih.govchemrxiv.orgchemrxiv.org
Potential Contributions to Materials Science (as a chemical intermediate)
This compound, while not extensively documented in dedicated materials science research, possesses a unique combination of functional groups that positions it as a promising chemical intermediate for the synthesis of advanced materials. The presence of a primary amino group, an amide linkage, and a nitro-substituted aromatic ring offers multiple reaction sites for polymerization and functionalization.
Nitroaromatic compounds are significant precursors in various industrial syntheses, including the production of polymers and dyes. nih.govresearchgate.net The electron-withdrawing nature of the nitro group on the phenyl ring can influence the reactivity of the compound and the properties of resulting materials. nih.gov This functional group can be chemically modified, for instance, through reduction to an amino group, which would transform the molecule into a diamine. Such a diamine could then be a monomer for the synthesis of polyamides, a versatile class of polymers, by reacting with dicarboxylic acids. acs.orgyoutube.com
The primary amino group in this compound is a key site for creating polymeric chains. Aniline (B41778) and its derivatives are well-established monomers for producing conductive polymers like polyaniline and other functional polymers. mdpi.comnih.govrsc.org These polymers have potential applications in sensors, smart windows, and energy storage devices. mdpi.comrsc.org The aliphatic amide group within the propanamide structure adds another layer of functionality, potentially influencing the solubility, thermal stability, and mechanical properties of any resulting polymer.
The theoretical application of this compound as a building block in polymer synthesis can be envisioned in several ways. It could be incorporated into polymer backbones to introduce specific functionalities or used to create novel polymer architectures. The modification of the nitro group could lead to materials with varied electronic and optical properties. For instance, polymers containing nitroaromatic units have been explored for their unique characteristics. researchgate.net
Table 1: Potential Polymer Architectures Derived from this compound
| Polymer Type | Synthetic Route | Potential Properties and Applications |
| Polyamide | Reduction of the nitro group to an amine, followed by condensation polymerization with a dicarboxylic acid. | Enhanced thermal stability, specific mechanical properties due to the pendant amide group. |
| Functionalized Polyaniline | Co-polymerization with aniline or other aniline derivatives. | Modified solubility and processability, potential for use in chemical sensors. rsc.org |
| Specialty Polymer | Utilization of the existing amino group for polymerization, with the nitro group providing a site for post-polymerization modification. | Polymers with tunable optical or electronic properties. |
Applications in Analytical Chemistry (e.g., as a reagent or standard, if applicable)
Currently, there are no established, widespread applications of this compound as a reagent or standard in analytical chemistry documented in peer-reviewed literature. However, its distinct chemical structure, featuring both a primary amine and an amide group, suggests potential utility in the development and validation of analytical methodologies.
In the field of analytical chemistry, the accurate determination of amino acids and related compounds is crucial. nih.gov Various methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose, often requiring a derivatization step to enhance detection. nih.govacs.orgnih.gov this compound could serve as a useful test compound in the development of new derivatization reagents or analytical columns designed to separate and quantify molecules containing both amine and amide functionalities.
Furthermore, analytical techniques are needed to distinguish between amines and amides within a sample. researchgate.net Spectroscopic methods like Infrared (IR) spectroscopy can differentiate these functional groups based on their characteristic absorption bands. researchgate.net this compound, containing both moieties, could be a valuable reference compound for calibrating and validating such spectroscopic methods. Similarly, colorimetric tests like the ninhydrin (B49086) test, which reacts with primary amines but not amides, could use this compound to demonstrate the selectivity of the assay. researchgate.net
While direct applications are not currently reported, the compound's structure lends itself to potential roles in analytical methods development, as summarized in the table below.
Table 2: Potential Analytical Applications of this compound
| Potential Application Area | Description of Use | Relevant Analytical Techniques |
| Method Development | As a model compound for developing and optimizing separation methods for molecules containing both amine and amide groups. | HPLC, UPLC-MS/MS, HILIC-MS/MS acs.orgnih.gov |
| Method Validation | To test the specificity and selectivity of analytical methods designed to differentiate between primary amines and amides. | IR Spectroscopy, Ninhydrin Test researchgate.net |
| Reference Standard | As a potential, though not currently standard, reference material in studies requiring a compound with its specific combination of functional groups. | Chromatography, Spectroscopy |
Future Directions in Research on 3 Amino 3 3 Nitrophenyl Propanamide
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 3-Amino-3-(3-nitrophenyl)propanamide. Current synthetic strategies can often be improved in terms of atom economy, waste reduction, and energy consumption.
Key areas for advancement include:
Biocatalytic Amidation: The use of enzymes, such as lipases, for amide bond formation is a burgeoning area of green chemistry. rsc.orgnih.gov Research into enzymes like Candida antarctica lipase (B570770) B (CALB), which can catalyze amidation in green solvents like cyclopentyl methyl ether, could lead to highly efficient and selective production of the target molecule with minimal need for purification. nih.gov ATP-dependent enzymes also represent a promising avenue, offering high selectivity in aqueous media. rsc.orgrsc.org
Solvent-Free and Microwave-Assisted Reactions: Eliminating volatile organic solvents is a core principle of green chemistry. researchgate.net Investigating solvent-free reaction conditions, potentially using techniques like trituration with a catalyst such as boric acid, could significantly reduce environmental impact and simplify product isolation. researchgate.net Additionally, microwave-assisted synthesis can accelerate reaction times and improve yields for both the nitration and amidation steps. researchgate.net
Greener Nitration Methods: Traditional nitration methods often rely on harsh acid mixtures like nitric and sulfuric acid, generating significant acid waste. nih.gov Future work could focus on employing solid-supported nitrating agents, such as clay-supported copper nitrate (B79036) (Claycop) or silica-supported metal nitrates, which can offer greater regioselectivity and are often recyclable. researchgate.netorganic-chemistry.org These methods are generally safer and more environmentally friendly. researchgate.net
Investigation of Underexplored Chemical Transformations
The functional groups present in this compound—the primary amine, the amide, and the nitro group—offer a variety of potential chemical transformations that remain largely unexplored for this specific molecule.
Primary Amine Derivatization: The primary amine is a versatile functional handle. Beyond simple acylation or alkylation, it can participate in more complex reactions. libretexts.orgyoutube.com Future studies could explore its use in the synthesis of N-heterocycles, its transformation into N-monoalkylhydroxylamines, or its participation in transition-metal-catalyzed C-H functionalization reactions. researchgate.netacs.org
Amide Group Modifications: While amides are famously stable, recent advances have enabled their reduction and transformation. researchgate.netthieme-connect.com Research could target the selective reduction of the amide in this compound to the corresponding diamine or amino alcohol, which would provide access to a new class of derivatives. Additionally, novel methods for C-C bond nitrogenation could potentially transform the secondary amide into other nitrogen-containing functional groups like aminotetrazoles. thieme-connect.com
Nitro Group Chemistry: The nitro group is highly versatile. nih.govscispace.com Its most common transformation is reduction to an aniline (B41778), which would yield 3-amino-3-(3-aminophenyl)propanamide, a useful bifunctional building block. organic-chemistry.orgacs.org This reduction can be achieved through various methods, including catalytic hydrogenation or using green reductants. organic-chemistry.orgwikipedia.org Furthermore, the nitro group can act as a directing group or a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of substituents onto the phenyl ring. nih.govscispace.com
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. csmres.co.uknih.gov
Reactivity and Mechanistic Studies: Quantum mechanical (QM) and molecular mechanics (MM) methods can be employed to model reaction pathways and predict the reactivity of the different functional groups. csmres.co.uk This can help identify the most plausible sites for reaction and predict the outcomes of unexplored transformations. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting small molecule reactivity with increasing accuracy. oup.comacs.org
Spectroscopic Prediction: Computational methods are highly effective at predicting NMR spectra (¹H and ¹³C). google.comresearchgate.netuq.edu.au By generating theoretical spectra for potential derivatives of this compound, researchers can have a valuable tool for structure confirmation and for identifying unknown products in complex reaction mixtures. mdpi.com Incorporating molecular dynamics into these predictions can further enhance accuracy by accounting for thermal motions. acs.org
Physicochemical Property Prediction: Machine learning and other computational approaches can predict various physicochemical properties, such as solubility, lipophilicity, and adsorption characteristics, which are crucial for designing molecules for specific applications. rsc.org
Expansion of Synthetic Utility in Novel Chemical Scaffolds
The structure of this compound makes it an attractive building block for the synthesis of more complex and potentially valuable molecules.
Heterocyclic Synthesis: Both β-amino acids and nitroarenes are common starting materials for the synthesis of heterocyclic compounds. researchgate.netnih.govsigmaaldrich.com The primary amine and amide functionalities can be used in cyclization reactions to form various nitrogen-containing rings. For example, the molecule could serve as a precursor to novel piperidine (B6355638) or pyrrolidine (B122466) derivatives. nih.gov The nitro group can also participate in reductive cyclization reactions to form indole (B1671886) or quinoline (B57606) systems. researchgate.net
Peptidomimetic and β-Peptide Construction: β-Amino acids are the monomers for β-peptides, which can form stable secondary structures and often exhibit interesting biological activities. acs.org The chiral center in this compound makes it a candidate for incorporation into novel peptidomimetic scaffolds or β-peptide oligomers.
Scaffold for Medicinal Chemistry: Nitro-containing compounds, particularly nitroaromatics and nitroimidazoles, are found in numerous approved drugs and are considered important scaffolds in medicinal chemistry. nih.govresearchgate.netmdpi.comacs.orgnih.gov Future research could explore the use of this compound as a starting point for developing new chemical entities with potential therapeutic applications. The nitro group can act as a bioactivatable group or be modified to tune the electronic properties of the molecule. nih.govacs.org
Strategies for Stereochemical Control in Synthesis
Since this compound possesses a chiral center at the C-3 position, developing methods for its stereoselective synthesis is a critical area for future research. Accessing enantiomerically pure forms of the compound is often essential for its potential applications.
Catalytic Asymmetric Synthesis: This is one of the most powerful strategies for creating chiral molecules.
Asymmetric Hydrogenation: The hydrogenation of a suitable unsaturated precursor, such as a β-aminoacrylate, using a chiral rhodium or ruthenium catalyst could provide enantiomerically enriched product. acs.org
Conjugate Addition: The enantioselective conjugate addition of an amine equivalent to an α,β-unsaturated amide is a direct route to chiral β-amino amides. acs.orgnih.govacs.org This can be achieved using chiral catalysts.
Asymmetric Mannich Reaction: The reaction between an imine (derived from 3-nitrobenzaldehyde) and an enolate equivalent using a chiral catalyst is a well-established method for synthesizing β-amino carbonyl compounds. researchgate.net
Chiral Auxiliaries: Employing a chiral auxiliary, such as a chiral Ni(II) complex, can direct the stereochemical outcome of a reaction. nih.gov The auxiliary is later removed to yield the desired enantiomerically pure product.
Enzymatic and Kinetic Resolution: Biocatalytic methods can be highly effective for resolving racemic mixtures. wustl.edu For instance, an enzyme could selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or a suitable precursor, allowing for the separation of the two enantiomers. wustl.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
